molecular formula C8H14O2 B1433127 6-Oxaspiro[2.5]octan-1-ylmethanol CAS No. 1384431-20-2

6-Oxaspiro[2.5]octan-1-ylmethanol

Cat. No. B1433127
M. Wt: 142.2 g/mol
InChI Key: JKZFXRMBOOPAPG-UHFFFAOYSA-N
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Description

“6-Oxaspiro[2.5]octan-1-ylmethanol” is a chemical compound with the molecular formula C8H14O2 . It has a molecular weight of 142.2 . The compound is an oil at room temperature .


Molecular Structure Analysis

The molecular structure of “6-Oxaspiro[2.5]octan-1-ylmethanol” includes a total of 25 bonds, 11 of which are non-hydrogen bonds . The structure also includes one rotatable bond, one three-membered ring, one six-membered ring, one hydroxyl group, one primary alcohol, and one aliphatic ether .


Physical And Chemical Properties Analysis

“6-Oxaspiro[2.5]octan-1-ylmethanol” is an oil at room temperature . It has a molecular weight of 142.2 and a predicted density of 1.10±0.1 g/cm3 . The compound has a predicted boiling point of 242.4±8.0 °C .

Scientific Research Applications

Polymerization and Material Science

6-Oxaspiro[2.5]octan-1-ylmethanol and related compounds are significant in the field of polymerization and material science. For instance, Kubo et al. (1999) demonstrated the polymerization of 5,7-dichloro-1-oxaspiro[2.5]octa-4,7-dien-6-one, a compound structurally similar to 6-Oxaspiro[2.5]octan-1-ylmethanol, in 2-methoxyethanol, indicating its potential in creating new polymeric materials with living characters (Kubo, Hara, Shibayama, & Itoh, 1999).

Organic Synthesis and Chemical Reactions

In the field of organic chemistry, these compounds are used to explore various chemical reactions and syntheses. Cacioli and Reiss (1984) studied the reactions of 1-oxaspiro[2.5]octa-5,7-dien-4-ones with different nucleophiles, leading to a range of substitution and rearrangement products, which suggests their versatility in synthetic chemistry (Cacioli & Reiss, 1984).

Stereochemical Analysis and Enzymatic Activity

The stereochemical properties of 1-oxaspiro[2.5]octane derivatives are of interest in biochemistry and pharmacology. Weijers et al. (2007) researched the stereochemical preference of yeast epoxide hydrolase for different epimers of 1-oxaspiro[2.5]octanes, which is significant in understanding the biological activity and enzymatic detoxification of these compounds (Weijers, Könst, Franssen, & Sudhölter, 2007).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it’s harmful if swallowed, inhaled, or in contact with skin . The compound may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing its dust/fume/gas/mist/vapors/spray and wearing protective gloves/clothing/eye protection/face protection .

properties

IUPAC Name

6-oxaspiro[2.5]octan-2-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O2/c9-6-7-5-8(7)1-3-10-4-2-8/h7,9H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKZFXRMBOOPAPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC12CC2CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Oxaspiro[2.5]octan-1-ylmethanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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